molecular formula C5H4ClIN2 B2564796 2-Chloro-5-iodo-4-methylpyrimidine CAS No. 1934475-51-0

2-Chloro-5-iodo-4-methylpyrimidine

Cat. No. B2564796
M. Wt: 254.46
InChI Key: VKJFXANRRVJVPM-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methylpyrimidine is a chemical compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.46 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-Chloro-5-iodo-4-methylpyrimidine involves several steps. The raw material, 2-chloro-5-methylpyridine, is subjected to 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodo-4-methylpyrimidine can be represented by the InChI code: 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 . This indicates that the molecule consists of a pyrimidine ring with chlorine, iodine, and a methyl group attached at positions 2, 5, and 4 respectively .


Physical And Chemical Properties Analysis

2-Chloro-5-iodo-4-methylpyrimidine is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Silyl-Mediated Halogen/Halogen Displacement in Heterocycles

A study by Schlosser and Cottet (2002) discusses the utility of silyl-mediated halogen/halogen displacement reactions in pyrimidines and other heterocycles. This process involves converting chloro- to bromo- or iodo- derivatives, highlighting a method to manipulate the halogen atoms on the pyrimidine ring, which could be applied to 2-Chloro-5-iodo-4-methylpyrimidine for synthesizing various derivatives (Schlosser & Cottet, 2002).

Interaction with σ- and π-Acceptors

Rabie et al. (2007) explored the interaction of 2-aminopyrimidine with iodine, a σ-type acceptor, suggesting potential reactions and transformations involving 2-Chloro-5-iodo-4-methylpyrimidine in the presence of σ- and π-acceptors. This research provides insight into the charge transfer complexes and chemical reactivity of pyrimidine derivatives with acceptors, which could extend to understanding the reactivity of 2-Chloro-5-iodo-4-methylpyrimidine (Rabie, Abou-El-Wafa, & Mohamed, 2007).

Insights into Halogen Bonding

He et al. (2020) investigated the halogen bonding interactions in pyrimidine derivatives, providing valuable insights into the structural and electronic properties that could influence the binding and reactivity of 2-Chloro-5-iodo-4-methylpyrimidine in biological systems or as part of molecular assemblies (He et al., 2020).

Alkynylation under Pd/C–Copper Catalysis

The study by Pal et al. (2006) on the regioselective synthesis of alkynylpyrimidines via Pd/C–Cu catalyzed coupling reactions demonstrates a method for functionalizing pyrimidine rings, including 2-Chloro-5-iodo-4-methylpyrimidine. This process allows for the introduction of alkynyl groups, expanding the compound's utility in organic synthesis and drug development (Pal et al., 2006).

Photolysis to Form Heteroaryl-Pyrimidines

Allen et al. (1977) described the photolysis of 5-iodo- and 2-chloro-5-iodo-pyrimidines to form heteroaryl derivatives, offering a pathway for modifying 2-Chloro-5-iodo-4-methylpyrimidine through light-induced reactions. This method provides an avenue for the synthesis of phenyl- and heteroaryl-pyrimidines, potentially useful in creating novel compounds for various applications (Allen et al., 1977).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJFXANRRVJVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-4-methylpyrimidine

CAS RN

1934475-51-0
Record name 2-chloro-5-iodo-4-methylpyrimidine
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